REACTION_SMILES
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[CH3:1][C:2]1([CH3:9])[O:3][CH2:4][CH:5]([OH:8])[CH2:6][O:7]1.[O:41]=[C:42]([O:43][CH2:44][CH3:45])[N:46]=[N:47][C:48]([O:49][CH2:50][CH3:51])=[O:52].[O:53]1[CH2:54][CH2:55][CH2:56][CH2:57]1.[OH:10][N:11]1[C:12](=[O:21])[c:13]2[c:14]([cH:17][cH:18][cH:19][cH:20]2)[C:15]1=[O:16].[c:22]1([P:23]([c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[c:30]2[cH:31][cH:32][cH:33][cH:34][cH:35]2)[cH:36][cH:37][cH:38][cH:39][cH:40]1>>[CH3:1][C:2]1([CH3:9])[O:3][CH2:4][CH:5]([O:8][N:11]2[C:12](=[O:21])[c:13]3[c:14]([cH:17][cH:18][cH:19][cH:20]3)[C:15]2=[O:16])[CH2:6][O:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OCC(O)CO1
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Name
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CCOC(=O)N=NC(=O)OCC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N=NC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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CC1(C)OCC(ON2C(=O)c3ccccc3C2=O)CO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |